



Application Notes & Protocols: ICG-Amine for Near-Infrared Fluorescence Microscopy

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indocyanine green (ICG) is a cyanine dye with a long history of use in medical diagnostics.[1] [2] Its amine-reactive derivative, **ICG-amine**, enables its conjugation to various biomolecules, making it a powerful tool for near-infrared (NIR) fluorescence microscopy. This modality offers significant advantages for in vitro and in vivo imaging, including deeper tissue penetration and reduced autofluorescence, leading to improved signal-to-noise ratios.[3][4] These application notes provide detailed protocols for utilizing **ICG-amine**, from biomolecule conjugation to advanced imaging techniques.

Properties of ICG-Amine

ICG-amine possesses favorable photophysical characteristics for imaging within the NIR window (700-900 nm). Key properties are summarized below.

Table 1: Photophysical Properties of ICG-Amine



Property	Value	
Excitation Maximum (λex)	~789 nm[5]	
Emission Maximum (λem)	~814 nm[5]	
Molar Extinction Coefficient	Not specified for ICG-amine, but ICG is ~200,000 M ⁻¹ cm ⁻¹	
Solubility	Soluble in DMSO[1][5]	
Biocompatibility	Good biocompatibility with minimal toxicity	

Applications in Near-Infrared Fluorescence Microscopy

The versatility of **ICG-amine** allows for its use in a wide array of research and preclinical applications.

- Tumor Imaging: When conjugated to tumor-targeting antibodies, ICG-amine facilitates the visualization of tumor margins and metastases.
- Lymphatic System Imaging: **ICG-amine** can be used to map lymphatic drainage and identify sentinel lymph nodes, crucial for cancer staging.[7][8][9]
- Angiography: Intravenous administration of ICG-amine enables real-time visualization of blood flow and vascular integrity.[1][2]
- Cell Tracking: Cells labeled with **ICG-amine** can be tracked in vivo to study migration, proliferation, and other cellular processes.

Experimental Protocols Conjugation of ICG-Amine to Proteins (e.g., Antibodies)

This protocol outlines a general method for labeling proteins with **ICG-amine** using an N-hydroxysuccinimide (NHS) ester.

Materials:



• ICG-amine

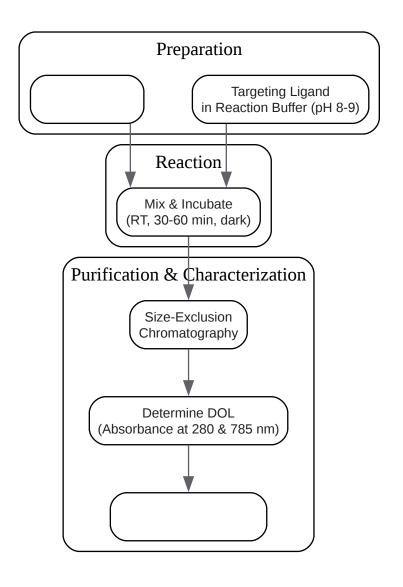
- Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
- NHS ester-activated ICG (or NHS ester crosslinker if starting with ICG-amine)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[1]
- Size-exclusion chromatography column (e.g., Sephadex G-25)[2]

Procedure:

- Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer. The pH should be between 8.0 and 9.0 for optimal conjugation.[1][2]
- Prepare ICG-NHS Ester Solution: Dissolve the amine-reactive ICG derivative in anhydrous DMSO to a concentration of 10-20 mM immediately before use.[1]
- Conjugation Reaction: Add the ICG-NHS ester solution to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein).[6] The optimal ratio should be determined empirically for each protein.[1]
- Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light.[2]
- Purification: Separate the ICG-protein conjugate from unconjugated dye using a sizeexclusion chromatography column.[2]
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~785 nm (for ICG). A DOL of 2-10 is typically recommended for antibodies.[1][2]

Workflow for ICG-Amine Conjugation to a Targeting Ligand





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Caption: Workflow for the conjugation of **ICG-amine** to a targeting ligand.

In Vitro Near-Infrared Fluorescence Microscopy

This protocol describes the imaging of cells labeled with ICG-amine conjugates.

Materials:

- Cells of interest cultured on imaging-compatible plates or slides
- ICG-amine labeled conjugate



- · Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with NIR excitation (e.g., ~780 nm) and emission filters (e.g., >810 nm)

Procedure:

- Cell Treatment: Incubate cultured cells with the ICG-amine conjugate in culture medium for a
 predetermined time and concentration.
- Washing: Gently wash the cells with PBS to remove any unbound conjugate.
- Imaging: Acquire fluorescence images using the NIR imaging system. It is crucial to also acquire a baseline image of untreated cells to account for any autofluorescence.[10]

In Vivo Near-Infrared Fluorescence Imaging

This protocol provides a general framework for in vivo imaging in animal models.

Materials:

- Animal model (e.g., mouse)
- ICG-amine labeled conjugate
- Sterile PBS or saline for injection
- In vivo imaging system with NIR fluorescence capabilities
- Anesthesia

Procedure:

- Animal Preparation: Anesthetize the animal according to approved institutional protocols.
- Baseline Imaging: Acquire a pre-injection fluorescence image to determine background autofluorescence.[10]



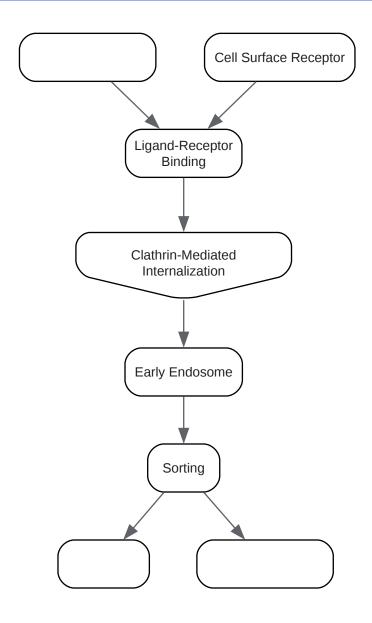
- Injection: Administer the **ICG-amine** conjugate via an appropriate route (e.g., intravenous, subcutaneous).[7][10] Dosing will depend on the specific application and conjugate.
- Dynamic Imaging: Acquire images at multiple time points post-injection to monitor the biodistribution, target accumulation, and clearance of the conjugate.[10][11]
- Ex Vivo Analysis (Optional): After the final in vivo imaging, organs of interest can be excised for ex vivo imaging to confirm the biodistribution of the fluorescent signal.[11]

Signaling Pathway Visualization

ICG-amine conjugates are valuable for visualizing dynamic cellular processes like receptor-mediated endocytosis.[12][13][14] By labeling a ligand with **ICG-amine**, its binding to a cell surface receptor and subsequent internalization can be tracked in real-time.[15]

Signaling Pathway for Receptor-Mediated Endocytosis





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Caption: Visualization of receptor-mediated endocytosis using an ICG-labeled ligand.

Data Presentation and Troubleshooting

Clear presentation of quantitative data is essential for interpreting results.

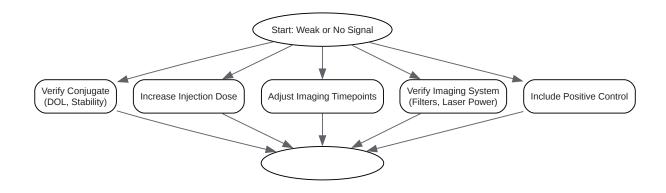
Table 2: Example of In Vivo Tumor Targeting Data



Time Post-Injection (h)	Tumor Signal (Arbitrary Units)	Muscle Signal (Arbitrary Units)	Tumor-to-Muscle Ratio
1	5.2 x 10 ⁵	4.8 x 10 ⁵	1.1
6	1.8 x 10 ⁶	3.5 x 10 ⁵	5.1
24	4.5 x 10 ⁶	2.1 x 10 ⁵	21.4
48	3.2 x 10 ⁶	1.5 x 10 ⁵	21.3

Low signal or high background can be common challenges in fluorescence imaging.

Logical Flow for Optimizing In Vivo Imaging Signal



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Caption: Decision tree for troubleshooting and optimizing in vivo imaging signals.

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Methodological & Application





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